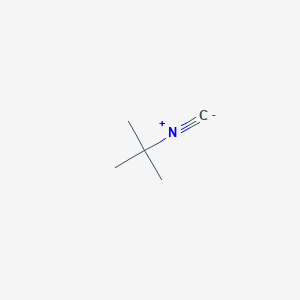

2-isocyano-2-methylpropane

Beschreibung

Eigenschaften

IUPAC Name |

2-isocyano-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-5(2,3)6-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGLEPBREOXSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222145 | |

| Record name | tert-Butyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7188-38-7 | |

| Record name | tert-Butyl isocyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7188-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007188387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-BUTYL ISOCYANIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyl isocyanide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22S4Z857K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Hofmann Carbylamine Reaction for the Synthesis of Tert-Butyl Isocyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Hofmann carbylamine reaction, with a specific focus on the synthesis of tert-butyl isocyanide. This powerful reaction offers a direct route to isocyanides from primary amines and has significant applications in the synthesis of complex molecules, including pharmaceuticals. This document outlines the core mechanism, a detailed experimental protocol, and relevant quantitative data.

Reaction Overview and Mechanism

The Hofmann carbylamine reaction, also known as the Hofmann isocyanide synthesis, is a chemical transformation that converts a primary amine into an isocyanide using chloroform (B151607) and a strong base.[1] The reaction is highly specific to primary amines, making it a reliable qualitative test for their identification.[1][2] The core of the reaction involves the generation of a highly reactive intermediate, dichlorocarbene (B158193) (:CCl₂).[1][2]

The mechanism proceeds in the following steps:

-

Dichlorocarbene Formation: A strong base, typically potassium hydroxide (B78521) or sodium hydroxide, dehydrohalogenates chloroform to form dichlorocarbene.[1][2]

-

Nucleophilic Attack: The primary amine acts as a nucleophile and attacks the electrophilic dichlorocarbene.[2][3]

-

Intermediate Formation and Rearrangement: A series of intramolecular proton transfers and elimination of hydrochloric acid, facilitated by the base, leads to the formation of the final isocyanide product.[2]

To enhance the reaction efficiency, particularly in biphasic systems, a phase transfer catalyst such as benzyltriethylammonium chloride is often employed.[2][3][4] This catalyst facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where the reaction with chloroform occurs, thereby accelerating the formation of dichlorocarbene.[5]

Reaction Pathway Diagram

Caption: Mechanism of the phase-transfer catalyzed Hofmann carbylamine reaction.

Experimental Protocol: Synthesis of Tert-Butyl Isocyanide

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[6][7]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Amount (mol) | Volume (mL) |

| tert-Butylamine | 73.14 | 141.5 | 1.938 | 203.3 |

| Chloroform | 119.38 | 117.5 | 0.9833 | 78.86 |

| Sodium Hydroxide | 40.00 | 300 | 7.50 | - |

| Benzyltriethylammonium Chloride | 227.77 | 2 | 0.009 | - |

| Dichloromethane (B109758) | 84.93 | - | - | 300 |

| Water | 18.02 | - | - | 225 |

| 5% Sodium Chloride Solution (aq) | - | - | - | 100 |

| Anhydrous Magnesium Sulfate | 120.37 | - | - | - |

Procedure

-

Reaction Setup: A solution of 300 g (7.50 moles) of sodium hydroxide in 225 mL of water is prepared in a suitable reaction vessel equipped with an efficient mechanical stirrer.[6]

-

Addition of Reactants: A mixture of 141.5 g (1.938 moles) of tert-butylamine, 117.5 g (0.9833 mole) of chloroform, and 2 g (0.009 mole) of benzyltriethylammonium chloride in 300 mL of dichloromethane is prepared. This mixture is added dropwise to the stirred, warm (ca. 45°C) sodium hydroxide solution over a 30-minute period.[6][7]

-

Reaction Progression: The reaction mixture will begin to reflux immediately upon addition. The refluxing is allowed to subside over a period of 2 hours, after which stirring is continued for an additional hour.[6]

-

Workup: The reaction mixture is diluted with 800 mL of water. The organic layer is separated, washed with 100 mL of water and 100 mL of 5% aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate.[6]

-

Purification: The drying agent is removed by filtration. The filtrate is distilled under a nitrogen atmosphere through a spinning band column. The fraction boiling at 92–93°C (at 725 mm Hg) is collected.[6][7]

Expected Yield

The procedure yields 54.2–60.0 g of tert-butyl isocyanide, which corresponds to a 66–73% yield based on chloroform.[6][7]

Quantitative Data

Physical and Spectroscopic Properties of Tert-Butyl Isocyanide

| Property | Value |

| Chemical Formula | C₅H₉N |

| Molar Mass | 83.13 g/mol |

| Boiling Point | 92–93°C at 725 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.45 (s, 9H)[7][8] |

| ¹³C NMR (CDCl₃, 22.53 MHz) δ (ppm) | 30.80 (C(CH₃)₃), 54.14 (C(CH₃)₃), 153.39 (N≡C)[8] |

| Heat of Formation (298 K) | 88.1 ± 3.7 kJ/mol[9] |

Note: The ¹H NMR spectrum characteristically shows a 1:1:1 triplet for the β-hydrogen due to coupling with ¹⁴N.[6][7]

Yields of Various Isocyanides via the Hofmann Carbylamine Reaction

The phase-transfer catalyzed Hofmann carbylamine reaction is applicable to a range of primary amines. The following table summarizes the yields for the synthesis of different isocyanides.

| Primary Amine (R-NH₂) | Isocyanide Product (R-NC) | Yield (%) | Boiling Point of Product (°C/mmHg) |

| n-Butylamine | n-Butyl isocyanide | 60 | 40–42 / 11 |

| Benzylamine | Benzyl isocyanide | 45 | 92–93 / 11 |

| Dodecylamine | Dodecyl isocyanide | 41 | 115–118 / 0.1 |

| Cyclohexylamine | Cyclohexyl isocyanide | 48 | 67–72 / 13 |

Data sourced from Organic Syntheses, Vol. 55, p. 96 (1976).[6]

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of tert-butyl isocyanide.

Conclusion

The Hofmann carbylamine reaction is a robust and efficient method for the synthesis of isocyanides, particularly tert-butyl isocyanide, from primary amines. The use of a phase transfer catalyst significantly improves the practicality of this reaction for preparative scale synthesis. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling the reliable preparation of this versatile chemical intermediate. The characteristic foul odor of isocyanides necessitates that this procedure be performed in a well-ventilated fume hood.[2] Glassware can be decontaminated by rinsing with a 1:10 mixture of concentrated hydrochloric acid and methanol.[7]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Carbylamine reaction - Wikipedia [en.wikipedia.org]

- 3. careers360.com [careers360.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Revitalised Hofmann carbylamine synthesis made possible with flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00338E [pubs.rsc.org]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Tert-Butyl isocyanide | C5H9N | CID 23577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

physical properties of 2-isocyano-2-methylpropane

An In-depth Technical Guide to the Physical Properties of 2-Isocyano-2-methylpropane

Abstract

This compound, also known as tert-butyl isocyanide, is a foundational organoisocyanide compound with significant applications in organic synthesis, coordination chemistry, and materials science. Its unique electronic and steric properties make it a valuable ligand and building block. This guide provides a comprehensive overview of its core physical properties, supported by experimental data and methodologies, to serve as a critical resource for researchers, scientists, and professionals in drug development.

Core Physical Properties

The distinct physical characteristics of this compound are summarized below. These properties are fundamental to its handling, reactivity, and application in various experimental settings.

Quantitative Data Summary

For ease of reference and comparison, the key physical and chemical properties of this compound are presented in the table below.

| Property | Value | Units | Notes |

| Molecular Formula | C₅H₉N | - | - |

| Molecular Weight | 83.13 | g/mol | - |

| Appearance | Colorless to light yellow liquid | - | Possesses a characteristic, powerful, and unpleasant odor. |

| Boiling Point | 91-92 | °C | At standard atmospheric pressure (760 mmHg). |

| Melting Point | -11 | °C | - |

| Density | 0.744 | g/cm³ | At 20 °C. |

| Refractive Index (n_D) | 1.393 | - | At 20 °C. |

| Vapor Pressure | 40 | mmHg | At 25 °C. |

| Flash Point | -3 | °C | - |

| Solubility | |||

| In Water | Slightly soluble | - | May react with water over time. |

| In Organic Solvents | Miscible | - | Soluble in ethanol, diethyl ether, and most common organic solvents. |

Experimental Protocols

The determination of the physical properties listed above relies on standardized experimental techniques. Below are generalized methodologies for key measurements.

Determination of Boiling Point

The boiling point of this compound is typically determined via distillation under atmospheric pressure.

-

Apparatus: A standard distillation setup is used, including a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The round-bottom flask is charged with the this compound sample and a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Cooling water is circulated through the condenser.

-

The sample is heated gently. The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed. The boiling point is the temperature range over which the majority of the liquid distills.

-

Measurement of Density

The density is determined using a pycnometer, which allows for a precise measurement of the volume of the liquid.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with distilled water and weighed again to determine the volume of the pycnometer at a specific temperature.

-

The pycnometer is dried thoroughly and then filled with this compound.

-

The filled pycnometer is weighed. The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

Logical Relationships and Workflows

Synthesis and Purification Workflow

The synthesis of this compound often involves the dehydration of N-tert-butylformamide. The following diagram illustrates a typical experimental workflow from synthesis to purification.

Caption: A generalized workflow for the synthesis and purification of this compound.

An In-depth Technical Guide to 2-Isocyano-2-methylpropane (CAS 7188-38-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-isocyano-2-methylpropane, also known as tert-butyl isocyanide (CAS 7188-38-7). This versatile organic compound is a cornerstone reagent in multicomponent reactions and a valuable ligand in coordination chemistry. This document details its chemical and physical properties, spectroscopic data, synthesis, and key applications in organic synthesis, with a particular focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and its use in the Passerini and Ugi reactions are provided, alongside visual diagrams of reaction workflows and mechanisms to facilitate a deeper understanding of its chemical behavior.

Chemical and Physical Properties

This compound is a colorless liquid characterized by an extremely unpleasant odor.[1] Its bulky tert-butyl group imparts unique steric properties that influence its reactivity.[2] It is an isomer of pivalonitrile, with the key difference being the attachment of the functional group to the parent molecule via the nitrogen atom, not the carbon.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7188-38-7 | [2] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | tert-Butyl isocyanide, t-BuNC | [2][3] |

| Molecular Formula | C5H9N | [2] |

| Molecular Weight | 83.13 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Density | 0.735 g/cm³ | [1][4] |

| Boiling Point | 91 °C (196 °F; 364 K) | [1][4] |

| Refractive Index (n20/D) | 1.376 | [4] |

| SMILES | CC(C)(C)[N+]#[C-] | [3] |

| InChI Key | FAGLEPBREOXSAC-UHFFFAOYSA-N | [3] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

Table 2: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Reference(s) |

| ¹H | CDCl₃ | 1.45 | s | [3] |

| ¹³C | CDCl₃ | 30.80 (C(CH₃)₃) | - | [3] |

| ¹³C | CDCl₃ | 54.14 (C(CH₃)₃) | - | [3] |

| ¹³C | CDCl₃ | 153.39 (-N≡C) | - | [3] |

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Reference(s) |

| ~2140 | Strong | N≡C stretch | [5] |

| 2975 - 2845 | Strong | C-H stretch (tert-butyl) | General IR tables |

| 1470 - 1365 | Medium | C-H bend (tert-butyl) | General IR tables |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment | Reference(s) |

| 83 | Moderate | [M]⁺ (Molecular ion) | [6][7] |

| 57 | High | [C(CH₃)₃]⁺ | [6][7] |

| 41 | Moderate | [C₃H₅]⁺ | [6][7] |

| 27 | Moderate | [C₂H₃]⁺ | [6][7] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Hofmann carbylamine reaction, also known as the Hoffmann isocyanide synthesis.[8][9] This reaction involves the treatment of a primary amine with chloroform (B151607) and a strong base, often under phase-transfer catalysis conditions to generate dichlorocarbene (B158193) as a reactive intermediate.[8]

Workflow for the synthesis of this compound.

Experimental Protocol: Hofmann Carbylamine Synthesis[10][11]

Caution: This preparation should be conducted in an efficient fume hood due to the evolution of carbon monoxide and the obnoxious odor of the isocyanide.

Materials:

-

tert-Butylamine (1.938 moles)

-

Chloroform (0.9833 mole)

-

Sodium hydroxide (7.50 moles)

-

Benzyltriethylammonium chloride (0.009 mole)

-

Dichloromethane (B109758) (300 mL)

-

Water (300 mL)

-

Ice

Procedure:

-

A 2-L round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel is charged with 300 mL of water.

-

Stirring is initiated, and 300 g (7.50 moles) of sodium hydroxide are added in portions to maintain efficient stirring.

-

A mixture of 141.5 g (1.938 moles) of tert-butylamine, 117.5 g (0.9833 mole) of chloroform, and 2 g (0.009 mole) of benzyltriethylammonium chloride in 300 mL of dichloromethane is prepared.

-

The organic mixture is added dropwise to the stirred, warm (ca. 45°C) sodium hydroxide solution over a 30-minute period. The reaction mixture will begin to reflux.

-

After the reflux subsides (approximately 2 hours), stirring is continued for an additional hour.

-

The reaction mixture is diluted with 800 mL of ice and water.

-

The organic layer is separated, and the aqueous layer is extracted with 100 mL of dichloromethane.

-

The combined organic layers are washed successively with 100 mL of water and 100 mL of 5% aqueous sodium chloride solution, then dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration, and the filtrate is distilled.

-

The fraction boiling at 92–93°C is collected, yielding pure this compound.

Reactivity and Applications in Drug Development

The isocyanide functional group in this compound exhibits dual reactivity, acting as both a nucleophile and an electrophile. This unique characteristic makes it a powerful tool in organic synthesis, particularly in multicomponent reactions (MCRs) which are highly valued in drug discovery for their ability to rapidly generate molecular diversity and complexity from simple starting materials.

Passerini Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[10] This reaction is highly atom-economical and proceeds efficiently under mild conditions.

Mechanism of the Passerini reaction.

Experimental Protocol: Passerini Reaction[13][14][15]

Materials:

-

Aldehyde (e.g., benzaldehyde (B42025), 2 mmol)

-

Carboxylic acid (e.g., benzoic acid, 2 mmol)

-

This compound (2 mmol)

-

Solvent (e.g., water or THF)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (B1210297)

-

10% Hydrochloric acid

-

Saturated sodium chloride solution

Procedure (General, using water as a green solvent):

-

In a round-bottom flask, combine benzaldehyde (2 mmol), benzoic acid (2 mmol), and this compound (2 mmol) in 6.6 mL of water.

-

Stir the reaction mixture at room temperature for the appropriate time (reaction progress can be monitored by TLC).

-

Upon completion, dilute the mixture with saturated sodium bicarbonate solution (15 mL).

-

Extract the product with ethyl acetate (2 x 20 mL).

-

Wash the combined organic layers with 10% HCl and then with saturated NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Ugi Reaction

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.[11] This reaction is one of the most important MCRs, allowing for the synthesis of diverse peptide-like structures, known as bis-amides, in a single step.[12]

Mechanism of the Ugi reaction.

Experimental Protocol: Ugi Reaction[17]

Materials:

-

Aldehyde (e.g., benzaldehyde, 2 mmol)

-

Amine (e.g., aniline (B41778), 2 mmol)

-

Carboxylic acid (e.g., benzoic acid, 2 mmol)

-

This compound (2 mmol)

-

Solvent (e.g., water or methanol)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

10% Hydrochloric acid

-

Saturated sodium chloride solution

Procedure (General, at room temperature):

-

To a round-bottom flask containing 6.6 mL of water, add benzaldehyde (2 mmol), aniline (2 mmol), benzoic acid (2 mmol), and this compound (2 mmol) in the specified order.

-

Stir the reaction mixture magnetically at room temperature until the reaction is complete (monitored by TLC).

-

Dilute the reaction mixture with a saturated NaHCO₃ solution (15.0 mL).

-

Extract the mixture with ethyl acetate (2 x 20 mL).

-

Wash the combined organic layers with 10% HCl and subsequently with a saturated NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel.

Safety and Handling

This compound is a toxic and flammable liquid with a powerful, unpleasant odor.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[2] Avoid inhalation, ingestion, and skin contact. Store in a cool, dry, and well-ventilated area away from sources of ignition and oxidizing agents.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its unique reactivity, particularly in multicomponent reactions such as the Passerini and Ugi reactions, makes it an indispensable tool for the rapid generation of diverse and complex molecular scaffolds. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reaction protocols is crucial for leveraging its full potential in the discovery and development of new therapeutic agents.

References

- 1. tert-Butyl isocyanide - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 7188-38-7 [smolecule.com]

- 3. Tert-Butyl isocyanide | C5H9N | CID 23577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. TERT-BUTYL ISOCYANIDE(7188-38-7) IR Spectrum [m.chemicalbook.com]

- 6. TERT-BUTYL ISOCYANIDE(7188-38-7) MS spectrum [chemicalbook.com]

- 7. Propane, 2-isocyano-2-methyl- [webbook.nist.gov]

- 8. Carbylamine reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Passerini Reaction [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. sciepub.com [sciepub.com]

An In-depth Technical Guide on the Molecular Structure and Geometry of Tert-Butyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and geometry of tert-butyl isocyanide, a molecule of significant interest in organic synthesis and coordination chemistry. The document summarizes key quantitative data from both experimental and computational studies, offers detailed methodologies for the cited experiments, and presents a visual representation of the molecule's structure.

Molecular Structure and Geometry

Tert-butyl isocyanide, with the chemical formula (CH₃)₃CNC, is a symmetric top molecule. Its structure is characterized by a bulky tert-butyl group attached to the nitrogen atom of the isocyanide functional group. The isocyanide group (-N≡C) is known for its linear or near-linear geometry in many compounds. The overall geometry of tert-butyl isocyanide is determined by the interplay of the steric hindrance from the methyl groups and the electronic properties of the isocyanide moiety.

Quantitative Geometric Parameters

The precise bond lengths and angles of tert-butyl isocyanide have been determined through a combination of experimental techniques, primarily millimeter-wave rotational spectroscopy, and high-level computational methods. The data presented below is a compilation from a seminal experimental study and a recent, comprehensive computational analysis.

Table 1: Experimental and Computational Bond Lengths of Tert-Butyl Isocyanide

| Bond | Experimental (Å) [cite: Kisiel, 1992] | Computational (Å) [cite: Srivastav et al., 2025] |

| C - C | 1.532 ± 0.003 | 1.531 |

| C - N | 1.451 ± 0.005 | 1.454 |

| N ≡ C | 1.159 (fixed) | 1.173 |

| C - H (avg) | 1.085 (assumed) | 1.092 |

Table 2: Experimental and Computational Bond Angles of Tert-Butyl Isocyanide

| Angle | Experimental (°) [cite: Kisiel, 1992] | Computational (°) [cite: Srivastav et al., 2025] |

| C - C - C | 108.3 ± 0.2 | 108.2 |

| C - C - N | 109.47 (assumed tetrahedral) | 109.8 |

| C - N ≡ C | 180 (assumed linear) | 178.9 |

| H - C - H (avg) | 109.5 (assumed) | 108.7 |

Spectroscopic Constants

Rotational spectroscopy provides highly accurate rotational constants, which are inversely proportional to the moments of inertia of the molecule. These constants are fundamental in determining the molecular geometry.

Table 3: Experimental and Computational Rotational and Centrifugal Distortion Constants of Tert-Butyl Isocyanide (MHz)

| Constant | Experimental (Ground State) [cite: Kisiel, 1992] | Computational (Equilibrium) [cite: Srivastav et al., 2025] |

| B | 3678.9753 ± 0.0002 | 3677.5 |

| DJ | 0.00067 ± 0.00001 | 0.00065 |

| DJK | 0.0118 ± 0.0001 | 0.0115 |

Experimental and Computational Protocols

Experimental Protocol: Millimeter-Wave Rotational Spectroscopy

The determination of the molecular structure of tert-butyl isocyanide from its rotational spectrum involves the following key steps:

-

Sample Preparation and Introduction: A sample of tert-butyl isocyanide is introduced into the gas phase at low pressure (typically a few millitorr) within a vacuum chamber of the spectrometer. This can be achieved by gentle heating of a liquid sample and allowing the vapor to fill the chamber.

-

Microwave Radiation and Detection: A source generates tunable millimeter-wave radiation, which is passed through the gas sample. The absorption of this radiation by the molecules as they undergo rotational transitions is detected. Frequency-modulated sources and phase-sensitive detection are often employed to enhance sensitivity.

-

Spectral Acquisition: The absorption is recorded as a function of frequency, resulting in a rotational spectrum consisting of a series of sharp absorption lines. For a symmetric top molecule like tert-butyl isocyanide, the spectrum exhibits a characteristic pattern of lines separated by approximately 2B, where B is the rotational constant.

-

Spectral Analysis and Fitting: The frequencies of the observed rotational transitions are measured with high precision. These frequencies are then fitted to a Hamiltonian model for a symmetric top rotor, which includes terms for centrifugal distortion. This fitting process yields the experimental rotational constant (B) and centrifugal distortion constants (DJ, DJK).

-

Isotopic Substitution: To determine a more complete structure, the rotational spectra of isotopically substituted species (e.g., ¹³C or ¹⁵N) are measured. The changes in the rotational constants upon isotopic substitution provide information about the atomic coordinates of the substituted atoms through Kraitchman's equations.

-

Structure Determination: The experimentally determined moments of inertia (derived from the rotational constants) for the parent molecule and its isotopologues are used to calculate the bond lengths and angles that define the molecular geometry. This often involves a least-squares fitting procedure to a set of structural parameters.

Computational Protocol: Ab Initio and DFT Calculations

Modern computational chemistry provides a powerful tool for predicting and confirming molecular structures. The computational determination of the geometry of tert-butyl isocyanide typically follows these steps:

-

Initial Structure Generation: An approximate initial 3D structure of tert-butyl isocyanide is created using molecular modeling software.

-

Method and Basis Set Selection: A suitable level of theory and basis set are chosen for the calculation. For accurate geometry predictions, methods like Møller-Plesset perturbation theory (e.g., MP2) or Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, ωB97X-D) are commonly used. A sufficiently large basis set, such as one from the Pople series (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent series (e.g., aug-cc-pVTZ), is selected to ensure accuracy. The recent high-accuracy results were obtained using the Pisa Composite Schemes (PCSs) combined with second-order vibrational perturbation theory (VPT2).[1][2]

-

Geometry Optimization: The energy of the molecule is minimized with respect to its geometric parameters (bond lengths, bond angles, and dihedral angles). This iterative process continues until the forces on the atoms are close to zero and the geometry corresponds to a stationary point on the potential energy surface.

-

Frequency Calculation: To confirm that the optimized geometry represents a true minimum (and not a saddle point or transition state), vibrational frequencies are calculated. The absence of imaginary frequencies indicates a stable structure.

-

Extraction of Geometric Parameters: The optimized geometry provides the theoretical bond lengths and angles.

-

Calculation of Spectroscopic Constants: From the optimized geometry, the principal moments of inertia and, consequently, the rotational constants can be calculated. Anharmonic frequency calculations can also be performed to predict centrifugal distortion constants for comparison with experimental data.

Molecular Structure Visualization

The following diagram illustrates the molecular structure and connectivity of tert-butyl isocyanide.

Caption: Ball-and-stick model of tert-butyl isocyanide's molecular structure.

References

The Genesis of a Unique Functional Group: A Historical and Technical Guide to the Discovery and Chemistry of Isocyanides

For Immediate Release

This in-depth technical guide explores the historical discovery and the subsequent development of the chemistry of isocyanides. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the foundational syntheses and reactions of this unique and versatile functional group. The guide includes detailed experimental protocols from seminal publications, quantitative data from early experiments, and visualizations of key chemical transformations.

A Serendipitous Discovery and the Odoriferous Beginning

The story of isocyanides begins in 1859 with an accidental synthesis by W. Lieke. While attempting to prepare allyl cyanide from the reaction of allyl iodide with silver cyanide, Lieke isolated a compound with a "penetrating, extremely unpleasant odour" that could linger for days.[1] This malodorous substance was the first synthesized isocyanide, allyl isocyanide. The unexpected outcome arose from the nucleophilic attack of the nitrogen atom of the cyanide salt on the alkyl halide, a deviation from the anticipated carbon-alkylation.[1] For nearly a century, the potent and often repulsive smell of volatile isocyanides limited their investigation.[1]

Foundational Synthetic Methodologies

The initial discovery by Lieke paved the way for more deliberate synthetic approaches. The two classical methods that emerged in the 19th century were the reaction of alkyl halides with silver cyanide and the Hofmann isocyanide synthesis.

The Silver Cyanide Route

Lieke's original method, the reaction of an alkyl halide with silver cyanide, remained a key, albeit sometimes low-yielding, route for isocyanide synthesis in the early days. The general form of this reaction is as follows:

R-X + AgCN → R-NC + AgX

Where 'R' is an alkyl group and 'X' is a halogen.

The Hofmann Isocyanide Synthesis (Carbylamine Reaction)

A more general and reliable method was developed by August Wilhelm von Hofmann between 1867 and 1868.[1] This reaction, also known as the carbylamine reaction, involves the reaction of a primary amine with chloroform (B151607) and a strong base, such as potassium hydroxide (B78521).[2] The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate.[3][4] The distinctively foul odor of the isocyanide product made this reaction a qualitative test for the presence of primary amines.[3][5]

The overall reaction can be represented as:

R-NH₂ + CHCl₃ + 3 KOH → R-NC + 3 KCl + 3 H₂O [2]

The Dawn of Multicomponent Reactions: Passerini and Ugi

The true synthetic potential of isocyanides began to be realized with the discovery of multicomponent reactions (MCRs) in which three or more reactants combine in a single step to form a complex product.

The Passerini Reaction (1921)

In 1921, Mario Passerini discovered the first isocyanide-based multicomponent reaction.[6] The Passerini three-component reaction (P-3CR) involves the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.

The Ugi Reaction (1959)

A major breakthrough in isocyanide chemistry came in 1959 with the development of the Ugi four-component reaction (U-4CR) by Ivar Ugi.[7][8] This remarkable one-pot reaction brings together a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide to produce an α-acylamino amide.[9] The Ugi reaction proved to be incredibly versatile and efficient for creating diverse and complex molecules, which has had a significant impact on drug discovery and combinatorial chemistry.

Experimental Protocols

The following are detailed experimental protocols for the key historical syntheses of isocyanides.

Hofmann Isocyanide Synthesis of tert-Butyl Isocyanide (Modern Adaptation)

This procedure is a modern adaptation of Hofmann's original method, utilizing phase-transfer catalysis to improve yields and safety.

Reagents:

-

tert-Butylamine

-

Chloroform

-

Sodium hydroxide

-

Benzyltriethylammonium chloride (phase-transfer catalyst)

-

Water

Procedure:

-

A solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a stirrer and a reflux condenser.

-

A mixture of tert-butylamine, chloroform, and a catalytic amount of benzyltriethylammonium chloride in dichloromethane is added dropwise to the sodium hydroxide solution.

-

The reaction mixture is stirred and heated to reflux.

-

After the reaction is complete, the mixture is cooled, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water and dried over a suitable drying agent.

-

The solvent is removed by distillation, and the crude tert-butyl isocyanide is purified by fractional distillation.

Caution: Isocyanides are known for their extremely unpleasant and potent odors. All manipulations should be carried out in a well-ventilated fume hood.

Passerini Reaction: Synthesis of α-Acetoxy-N-phenyl-phenylacetamide (Conceptual)

The following is a conceptualized protocol based on Passerini's original 1921 publication which described the reaction of benzaldehyde (B42025), phenyl isocyanide, and acetic acid.[10]

Reagents:

-

Benzaldehyde

-

Phenyl isocyanide

-

Glacial acetic acid

-

An inert solvent (e.g., diethyl ether or benzene)

Procedure:

-

A solution of benzaldehyde and glacial acetic acid is prepared in an inert solvent in a flask.

-

Phenyl isocyanide is added to the solution.

-

The reaction mixture is allowed to stand at room temperature or gently warmed for several hours to days.

-

The solvent is removed under reduced pressure.

-

The resulting crude product, α-acetoxy-N-phenyl-phenylacetamide, is purified by recrystallization from a suitable solvent.

Ugi Reaction: A General Conceptual Protocol

Based on Ugi's 1959 paper, a typical Ugi four-component reaction would proceed as follows.[7]

Reagents:

-

A primary amine

-

An aldehyde or ketone

-

A carboxylic acid

-

An isocyanide

-

A suitable solvent (e.g., methanol)

Procedure:

-

The primary amine, aldehyde or ketone, and carboxylic acid are dissolved in methanol (B129727) in a reaction flask.

-

The isocyanide is added to the solution.

-

The reaction mixture is stirred at room temperature for a period of time, typically ranging from a few hours to a day.

-

Upon completion of the reaction, the solvent is evaporated.

-

The resulting crude α-acylamino amide product is then purified by an appropriate method, such as recrystallization or column chromatography.

Quantitative Data from Historical Syntheses

Obtaining precise quantitative data from early chemical literature can be challenging. However, the following table summarizes available yield information for the historical synthesis of isocyanides.

| Synthesis Method | Reactants | Product | Reported Yield | Year | Reference |

| Hofmann Isocyanide Synthesis | Aniline, Chloroform, KOH | Phenyl Isocyanide | "Good" | 1868 | Hofmann, A. W. Ber. dtsch. chem. Ges. 1868 , 1, 145. |

| Passerini Reaction | Benzaldehyde, Phenyl Isocyanide, Acetic Acid | α-Acetoxy-N-phenyl-phenylacetamide | Not explicitly stated | 1921 | Passerini, M. Gazz. Chim. Ital.1921 , 51, 126. |

| Ugi Reaction | Cyclohexylamine, Isobutyraldehyde, Benzoic Acid, tert-Butyl Isocyanide | N-tert-Butyl-2-(N-cyclohexylbenzamido)-3-methylbutanamide | 94% | 1959 | Ugi, I. et al. Angew. Chem.1959 , 71, 386. |

Visualizing the Chemistry of Isocyanides

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and reaction mechanisms discussed.

Conclusion

From its serendipitous and foul-smelling origins, the field of isocyanide chemistry has blossomed into a cornerstone of modern organic synthesis. The initial challenges posed by their handling were eventually overshadowed by the discovery of their immense synthetic potential. The development of reliable synthetic methods, particularly the Hofmann isocyanide synthesis, paved the way for the revolutionary discovery of the Passerini and Ugi multicomponent reactions. For researchers in drug discovery and materials science, the isocyanide functional group continues to be a powerful tool for the rapid and efficient construction of novel molecular architectures, ensuring its relevance for decades to come.

References

- 1. researchgate.net [researchgate.net]

- 2. media.accademiaxl.it [media.accademiaxl.it]

- 3. Full text of "Proceedings" [archive.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. kirj.ee [kirj.ee]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Reactivity of tert-Butyl Isocyanide with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl isocyanide (t-BuNC) is a versatile ligand in transition metal chemistry, owing to its unique electronic and steric properties. As a strong σ-donor and a modest π-acceptor, it forms stable complexes with a wide range of transition metals in various oxidation states. The bulky tert-butyl group provides steric protection to the metal center, enabling the isolation of unique coordination geometries and reactive intermediates. This guide provides a comprehensive overview of the reactivity of tert-butyl isocyanide with transition metals, focusing on coordination chemistry, insertion reactions, and catalytic applications.

Coordination Chemistry

Tert-butyl isocyanide coordinates to transition metals through the lone pair on the carbon atom, forming a linear M-C≡N-R linkage. This coordination significantly influences the electronic properties of the metal center and the C≡N bond of the isocyanide ligand.

Spectroscopic Signatures

The coordination of tert-butyl isocyanide to a transition metal results in a characteristic shift in the C≡N stretching frequency (ν(C≡N)) in infrared (IR) spectroscopy. In free t-BuNC, this vibration appears around 2130 cm⁻¹. Upon coordination, the ν(C≡N) generally shifts to a higher or lower frequency depending on the extent of σ-donation and π-backbonding.

-

σ-Donation: The donation of electron density from the isocyanide carbon to the metal center strengthens the C≡N bond, leading to an increase in ν(C≡N).

-

π-Backbonding: The back-donation of electron density from the metal d-orbitals to the π* orbitals of the isocyanide ligand weakens the C≡N bond, causing a decrease in ν(C≡N).

The observed ν(C≡N) is a result of the interplay between these two effects and provides valuable information about the electronic nature of the metal-ligand bond.

Table 1: Spectroscopic Data for Selected Transition Metal-tert-Butyl Isocyanide Complexes

| Complex | Metal Oxidation State | ν(C≡N) (cm⁻¹) | Other Spectroscopic Data |

| [Fe(CN-tBu)5] | 0 | ~2050, 1950 | |

| [Fe(TPP)(t-BuNC)2] | +2 | 2129 | Fe-N distance: 2.0074(14) Å[1] |

| [Co(CN-tBu)5]+ | +1 | 2152, 2120 | |

| [Ni(CN-tBu)4] | 0 | ~2067 | |

| [Pt(CN-tBu)4]Cl2 | +2 | ~2250 | |

| [Rh(CN-tBu)4]Cl | +1 | ~2190 | |

| [IrH{κ3C,P,P'-(SiNP–H)}(CNtBu)2]+ | +3 | 2155, 2125 | ¹H NMR: δ -11.86 (IrH)[2] |

| [MoO(Np∩Ni)2(CNtBu)] | +4 | 2129 |

TPP = Tetraphenylporphyrin, Np∩Ni = 4-tert-butylphenyl(pyrrolato-2-ylmethylene)amine

Structural Characteristics

The steric bulk of the tert-butyl group plays a crucial role in determining the coordination number and geometry of the resulting metal complexes. While it can support high coordination numbers due to the linear nature of the M-C-N linkage, it can also lead to distorted geometries.

Table 2: Selected Bond Lengths and Angles in Transition Metal-tert-Butyl Isocyanide Complexes

| Complex | M-C (Å) | C≡N (Å) | N-C (Å) | M-C-N (°) | C-N-C (°) |

| [Fe(TPP)(t-BuNC)2] | 1.900(3), 1.901(3) | - | - | 168.1(2), 169.9(2) | 159.1(3), 165.2(3)[3] |

| [Cr(CO)5(CN-tBu)] | - | - | - | - | - |

| [W(CN-tBu)6] | - | - | - | - | - |

Insertion Reactions

A hallmark of isocyanide reactivity is its ability to undergo insertion into metal-carbon bonds, forming iminoacyl complexes. This reaction is of significant interest in organic synthesis and catalysis.

Mechanism of Insertion

The insertion of an isocyanide into a metal-alkyl or metal-aryl bond typically proceeds through a migratory insertion mechanism. This involves the intramolecular migration of the alkyl or aryl group from the metal center to the carbon atom of the coordinated isocyanide.

This process is a key step in many catalytic cycles, including those for the synthesis of nitrogen-containing organic molecules.

Catalytic Applications

The unique reactivity of transition metal-tert-butyl isocyanide complexes has been harnessed in a variety of catalytic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes containing tert-butyl isocyanide ligands are effective catalysts for a range of cross-coupling reactions. The insertion of the isocyanide into the Pd-C bond of an organopalladium intermediate is a crucial step in these catalytic cycles, leading to the formation of imines, amidines, and other nitrogen-containing heterocycles.

Experimental Protocols

Synthesis of tert-Butyl Isocyanide

This protocol is adapted from a literature procedure and should be performed in a well-ventilated fume hood due to the foul odor of the product.[4]

Materials:

-

tert-Butylamine

-

Chloroform

-

Sodium hydroxide (B78521)

-

Benzyltriethylammonium chloride (phase-transfer catalyst)

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, a solution of sodium hydroxide in water is prepared.

-

A solution of tert-butylamine, chloroform, and a catalytic amount of benzyltriethylammonium chloride in dichloromethane is added dropwise to the sodium hydroxide solution with vigorous stirring.

-

The reaction is exothermic and will begin to reflux. After the initial reflux subsides, the mixture is stirred for an additional hour.

-

The reaction mixture is diluted with water, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The dichloromethane is removed by distillation, and the crude tert-butyl isocyanide is purified by fractional distillation.

General Synthesis of a Transition Metal-tert-Butyl Isocyanide Complex

Note: The specific reaction conditions (solvent, temperature, reaction time, and purification method) will vary depending on the transition metal and the desired complex.

Conclusion

Tert-butyl isocyanide is a ligand of significant importance in transition metal chemistry, offering a rich and diverse reactivity profile. Its ability to form stable complexes, undergo insertion reactions, and participate in catalytic cycles makes it a valuable tool for both fundamental research and practical applications in synthesis and materials science. This guide has provided an overview of the core principles governing the interaction of tert-butyl isocyanide with transition metals, offering a foundation for further exploration and innovation in this exciting field.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Isocyano-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-isocyano-2-methylpropane (also known as tert-butyl isocyanide), a versatile but hazardous reagent used in various chemical syntheses. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is a highly flammable liquid and vapor that is fatal if inhaled and toxic if swallowed or in contact with skin.[1][2] It is irritating to the eyes, respiratory system, and skin.[1] The compound is also known for its strong, unpleasant odor (stench).[3][4]

GHS Hazard Statements:

-

H301+H310+H330: Toxic if swallowed, in contact with skin or if inhaled.

-

H310+H330: Fatal in contact with skin or if inhaled.[2]

-

R23/24/25: Toxic by inhalation, in contact with skin and if swallowed.[1]

-

R36/37/38: Irritating to eyes, respiratory system and skin.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C5H9N | [6][7] |

| Molecular Weight | 83.13 g/mol | [6][7] |

| Appearance | Colorless liquid | [6] |

| Odor | Unpleasant stench | [3][4] |

| Boiling Point | 85-86 °C | [1] |

| Flash Point | -2 °C (28.4 °F) | [8] |

| Density | 0.868 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.386 | [1] |

Toxicity Data

The following table summarizes the available toxicity data for this compound. It is important to note that this compound is highly toxic.

| Test | Species | Route | Value | Source |

| LD50 | Mouse | Oral | 150 mg/kg | [1] |

| LD50 | Rat | Oral | 600 mg/kg | [1] |

| LD50 | Guinea Pig | Oral | 250 mg/kg | [1] |

| LC50 | Mouse | Inhalation | 377 mg/m³/4H | [8] |

| LC50 | Rat | Inhalation | 710 mg/m³/4H | [8] |

| Maximum Allowable Concentration (Work Site) | Human | Inhalation | 1 mg/m³ | [1] |

| Stimulating Effect Concentration | Human | Inhalation | 0.05 mg/L | [1] |

Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling:

-

Work under a chemical fume hood.[9]

-

Do not inhale the substance or allow it to come into contact with skin and eyes.[5][9]

-

Keep away from open flames, hot surfaces, and sources of ignition.[5][9][10]

-

Use non-sparking tools and explosion-proof equipment.[5][8][10]

-

Ground and bond containers when transferring material to prevent static discharge.[5][8][10]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][11]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][5][8][9]

-

Keep away from heat and sources of ignition.[9]

-

Store locked up or in an area accessible only to qualified or authorized persons.[2][9]

-

Never allow the product to get in contact with water during storage.[9]

-

Store under an inert gas.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Category | Recommendation | Specifications |

| Eye/Face Protection | Safety goggles and face shield | Chemical splash goggles providing a complete seal around the eyes are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing.[10][11] |

| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[11] Always inspect gloves before use and change them immediately if contaminated. Double gloving is a good practice.[11] |

| Body Protection | Chemical-resistant lab coat or apron | A chemical-resistant lab coat should be worn and fully buttoned. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[10][11] |

| Respiratory Protection | NIOSH-approved respirator | All work should be conducted in a certified chemical fume hood. If inhalation exposure is possible despite engineering controls, a full-face respirator with appropriate cartridges should be used.[8][11] |

First-Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air.[5][8][10] If breathing has stopped, begin rescue breathing (using universal precautions) and CPR if heart action has stopped.[10] Transfer promptly to a medical facility.[10] |

| Skin Contact | Immediately remove all contaminated clothing.[5] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][8][10] Seek immediate medical attention.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Seek immediate medical attention.[8] |

| Ingestion | Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8] |

Special Procedures:

-

For cyanide poisoning symptoms, Amyl Nitrate capsules may be used.[10]

-

All personnel should be trained in emergency treatment for cyanide poisoning and CPR. A cyanide antidote kit must be readily available.[10]

Firefighting and Accidental Release Measures

Firefighting:

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[8][10] Do NOT use water, as it may release corrosive and flammable gases.[10] Water spray may be used to keep fire-exposed containers cool.[8][10]

-

Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[8][10] Containers may explode in a fire.[8][10] Poisonous gases, including hydrogen cyanide and nitrogen oxides, are produced in a fire.[10]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release:

-

Ventilate the area.[10]

-

Wear appropriate PPE.[5]

-

Cover the spill with an activated charcoal adsorbent or other inert material (e.g., vermiculite, sand).[8][10]

-

Collect the absorbed material in a covered container for disposal.[8][10]

-

DO NOT USE WATER or wet methods for cleanup.[10]

-

Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[10]

Experimental Protocols

The toxicity data presented in this guide are based on standardized toxicological studies. While the specific experimental methodologies for this compound are not detailed in the readily available safety data sheets, they would have followed established protocols such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for acute oral, dermal, and inhalation toxicity testing (e.g., OECD Test Guidelines 420, 402, and 403, respectively). These protocols involve administering the substance to laboratory animals under controlled conditions to determine the dose or concentration that causes adverse effects.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

References

- 1. chembk.com [chembk.com]

- 2. shop.synthon-chemicals.com [shop.synthon-chemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. Buy this compound | 7188-38-7 [smolecule.com]

- 7. Tert-Butyl isocyanide | C5H9N | CID 23577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. nj.gov [nj.gov]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Tert-butyl Isocyanide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-butyl isocyanide in various organic solvents. Due to the limited availability of precise quantitative solubility data in published literature, this guide focuses on qualitative solubility, provides detailed experimental protocols for determining quantitative solubility, and explores the utility of tert-butyl isocyanide in key organic reactions, including visualizations of their mechanisms.

Quantitative Solubility Data

| Solvent | Qualitative Solubility |

| Methanol | Soluble[1][2][4][5][6] |

| Ethanol | Soluble[1][2][4][5][6] |

| Dichloromethane | Soluble[1][2][4][5][6] |

| Toluene | Soluble[1][2][4][5][6] |

| Diethyl Ether | Soluble[1][2][4][5] |

Experimental Protocols for Determining Solubility

For researchers requiring precise quantitative solubility data, the following experimental protocols can be employed. These methods are standard laboratory procedures for determining the solubility of a liquid in a liquid solvent.

Method 1: Visual Determination of Miscibility

This method is a straightforward approach to determine if two liquids are miscible (soluble in all proportions).

Materials:

-

Tert-butyl isocyanide

-

Solvent of interest

-

Graduated cylinders or pipettes

-

Test tubes or vials with secure caps

-

Vortex mixer (optional)

Procedure:

-

In a clean, dry test tube, add a known volume of the solvent (e.g., 1 mL).

-

To the same test tube, add a small, known volume of tert-butyl isocyanide (e.g., 0.1 mL).

-

Securely cap the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Allow the mixture to stand and observe.

-

Observation:

-

If the mixture remains a single, clear phase, the two liquids are miscible at this proportion.

-

If the mixture becomes cloudy or separates into two distinct layers, the liquids are immiscible or partially miscible.

-

-

To confirm miscibility, repeat the experiment with varying proportions of tert-butyl isocyanide and the solvent (e.g., 1:9, 5:5, 9:1 ratios). If a single phase is observed in all proportions, the liquids are considered miscible.

Method 2: Gravimetric Determination of Solubility (for partially miscible liquids)

If tert-butyl isocyanide and a solvent are found to be partially miscible, this method can be used to quantify the solubility.

Materials:

-

Tert-butyl isocyanide

-

Solvent of interest

-

Analytical balance

-

Vials with secure caps

-

Constant temperature bath or shaker

-

Pipettes

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Add a known volume of the solvent to a pre-weighed vial and record the mass.

-

Add an excess of tert-butyl isocyanide to the vial.

-

Securely cap the vial and place it in a constant temperature bath or shaker. Agitate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand undisturbed until the two phases clearly separate.

-

Carefully extract a known volume of the solvent-rich phase, being cautious not to disturb the tert-butyl isocyanide-rich phase.

-

Weigh the extracted aliquot.

-

Analyze the composition of the aliquot using a pre-calibrated analytical technique such as gas chromatography to determine the concentration of tert-butyl isocyanide.

-

The solubility can then be expressed in terms of g/100 mL or other desired units.

Signaling Pathways and Experimental Workflows

Tert-butyl isocyanide is a key reactant in several important multi-component reactions, which are highly efficient one-pot syntheses. The mechanisms of these reactions represent logical workflows that are ideal for visualization.

The Passerini Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[7][8]

Caption: The mechanism of the Passerini three-component reaction.

The Ugi Reaction

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[9][10][11][12]

Caption: The mechanism of the Ugi four-component reaction.

References

- 1. TERT-BUTYL ISOCYANIDE | 7188-38-7 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. guidechem.com [guidechem.com]

- 5. tert-Butyl Isocyanide - Enamine中国 [enamine-genez.com]

- 6. TERT-BUTYL ISOCYANIDE - Safety Data Sheet [chemicalbook.com]

- 7. Passerini reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Ugi reaction - Wikipedia [en.wikipedia.org]

- 12. Ugi Reaction [organic-chemistry.org]

A Technical Guide to Targeting the PI3K/AKT/mTOR Signaling Pathway in Oncology

Audience: Researchers, scientists, and drug development professionals.

Abstract: The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including proliferation, survival, growth, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention. This guide provides an in-depth overview of the PI3K/AKT/mTOR pathway, details key methodologies for its investigation, and presents data on the application of targeted inhibitors in preclinical models.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is activated by upstream signals from receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2). Activated AKT then phosphorylates a multitude of downstream targets, including mTOR Complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth.

Caption: The PI3K/AKT/mTOR signaling cascade.

Methodologies for Pathway Interrogation

Investigating the PI3K/AKT/mTOR pathway and the efficacy of its inhibitors requires a multi-faceted approach, combining biochemical and cell-based assays.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-Protein Analysis

This protocol is designed to detect the phosphorylation status of key pathway proteins, such as AKT (at Ser473 and Thr308), as a readout of pathway activity.

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., MCF-7, U87-MG) in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free media for 12-16 hours to reduce basal pathway activity.

-

Treat cells with the kinase inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

-

Stimulate cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the pathway.

-

-

Lysate Preparation:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells on ice with 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (total protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody (e.g., anti-phospho-AKT Ser473, anti-total-AKT) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Protocol 2: In Vitro Kinase Activity Assay

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase (e.g., PI3Kα, mTOR).

-

Reagents and Setup:

-

Recombinant human kinase (e.g., PI3Kα).

-

Kinase substrate (e.g., PIP2 for PI3K).

-

ATP (at a concentration near the Kₘ for the specific kinase).

-

Test inhibitor at a range of concentrations.

-

Kinase assay buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of test inhibitor or vehicle control to appropriate wells.

-

Add 4 µL of a mix containing the kinase and substrate in assay buffer to all wells.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 4 µL of ATP solution to all wells.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect kinase activity by adding the detection reagent according to the manufacturer's instructions (e.g., add 10 µL of ADP-Glo™ Reagent, incubate 40 min; add 20 µL of Kinase Detection Reagent, incubate 30 min).

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

Caption: Workflow for screening and validating kinase inhibitors.

Application of PI3K/AKT/mTOR Inhibitors

The development of small molecule inhibitors targeting this pathway has been a major focus in oncology. These inhibitors can be broadly classified as PI3K inhibitors, AKT inhibitors, mTOR inhibitors, or dual PI3K/mTOR inhibitors.

Preclinical Efficacy Data

The in vitro potency of selective inhibitors is commonly evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against the target enzyme and their half-maximal effective concentration (EC₅₀) in cell-based proliferation assays.

Table 1: In Vitro Potency of Representative Pathway Inhibitors

| Compound ID | Target(s) | IC₅₀ (nM) vs. Target Enzyme | EC₅₀ (nM) vs. MCF-7 Cells | EC₅₀ (nM) vs. U87-MG Cells |

| Cmpd-A | PI3Kα | 1.2 | 25.5 | 18.9 |

| Cmpd-B | AKT1/2 | 5.8 | 112.0 | 98.5 |

| Cmpd-C | mTOR | 0.9 | 15.1 | 12.4 |

| Cmpd-D | PI3K/mTOR | 0.5 (PI3Kα), 1.5 (mTOR) | 8.7 | 6.2 |

Data are representative and compiled for illustrative purposes.

Table 2: Selectivity Profile of a Dual PI3K/mTOR Inhibitor (Cmpd-D)

| Kinase Target | IC₅₀ (nM) |

| PI3Kα | 0.5 |

| PI3Kβ | 2.1 |

| PI3Kδ | 0.8 |

| PI3Kγ | 4.5 |

| mTOR | 1.5 |

| CDK2 | >10,000 |

| MEK1 | >10,000 |

| VEGFR2 | 8,500 |

Data are representative and compiled for illustrative purposes.

Caption: Decision tree for preclinical drug development progression.

Conclusion

The PI3K/AKT/mTOR pathway remains a highly validated and compelling target for cancer therapy. A thorough understanding of its complex regulation, coupled with robust methodological approaches for inhibitor characterization, is essential for the successful development of novel therapeutics. The protocols and data presented in this guide offer a framework for the systematic evaluation of pathway modulators, from initial biochemical screening to cell-based validation, ultimately guiding the selection of promising candidates for further preclinical and clinical development.

The Passerini Three-Component Reaction with 2-Isocyano-2-methylpropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Passerini three-component reaction (P-3CR) stands as a cornerstone of multicomponent reaction chemistry, offering an efficient and atom-economical pathway to synthesize α-acyloxy amides.[1][2][3] This one-pot reaction, first described by Mario Passerini in 1921, combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to generate structurally diverse molecules from simple starting materials.[3][4] Among the various isocyanides utilized, 2-isocyano-2-methylpropane (tert-butyl isocyanide) has emerged as a particularly valuable reagent due to its favorable balance of reactivity, stability, and the steric bulk it imparts on the product, which can be advantageous in medicinal chemistry.[1][5] This guide provides a comprehensive technical overview of the Passerini reaction utilizing this compound, focusing on its mechanism, substrate scope, experimental protocols, and applications in drug discovery.

Core Principles and Reaction Mechanism

The Passerini reaction is typically conducted in aprotic solvents at room temperature and proceeds rapidly at high concentrations of the reactants.[6] The reaction is believed to follow a concerted, non-ionic pathway, particularly in nonpolar solvents.[4][6] The mechanism involves the initial formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound. This complexation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the isocyanide.[4] The reaction culminates in an intramolecular acyl transfer, known as a Mumm rearrangement, to yield the final α-acyloxy amide product.[1][3]

Alternatively, in polar solvents, an ionic mechanism may operate, involving the protonation of the carbonyl group, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate.[3] This intermediate is then trapped by the carboxylate anion, leading to the final product after acyl group transfer.[3]

Mandatory Visualizations

Reaction Mechanism

Caption: Concerted mechanism of the Passerini three-component reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Passerini reaction.

Data Presentation: Substrate Scope and Yields

The Passerini reaction with this compound is compatible with a wide range of aldehydes and carboxylic acids, affording the corresponding α-acyloxy amides in moderate to excellent yields. The steric hindrance of the tert-butyl group can influence the reaction rate and yield, but it also provides a valuable structural motif in the final product.

| Aldehyde (R²) | Carboxylic Acid (R¹) | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Benzoic Acid | Dichloromethane (B109758) | 24 | 79 | [7] |

| 4-Nitrobenzaldehyde | Masticadienonic Acid | Dichloromethane | 24 | 79 | [7] |

| 4-Chlorobenzaldehyde | Masticadienonic Acid | Dichloromethane | 24 | 54 | [7] |

| 4-Methoxybenzaldehyde | Masticadienonic Acid | Dichloromethane | 24 | 25 | [7] |

| Acetaldehyde | p-Ferulic Acid | Not Specified | Not Specified | 53 | [1] |

| Acetaldehyde | p-Coumaric Acid | Not Specified | Not Specified | 33 | [1] |

| (Benzyloxy)acetaldehyde | Benzoic Acid | Dichloromethane | 4 | 83-95 | [2] |

| Various aromatic and aliphatic aldehydes | Benzoic Acid | Dichloromethane | 4 | Fair to Excellent | [2] |

Experimental Protocols

Below is a detailed methodology for a representative Passerini reaction using this compound.

General Procedure for the Synthesis of α-Acyloxy Amides

Materials:

-

Aldehyde (1.0 equiv)

-

Carboxylic acid (1.0 equiv)

-

This compound (1.0 equiv)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes and ethyl acetate (B1210297) for elution

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 equiv) and the carboxylic acid (1.0 equiv). Dissolve the starting materials in anhydrous dichloromethane to a concentration of 0.5 M.[7]

-

Addition of Isocyanide: To the stirred solution, add this compound (1.0 equiv) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure α-acyloxy amide.[7]

-